4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
描述
Chemical Structure and Properties: The compound 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS: 514800-72-7) is a benzoic acid derivative featuring a pyrazole ring substituted with bromo (Br) and nitro (NO₂) groups at positions 4 and 3, respectively. Its molecular formula is C₁₁H₈BrN₃O₄, with a molecular weight of 326.10 g/mol and a purity of 95% .
Alkylation of a substituted pyrazole precursor (e.g., 4-bromo-3-nitro-1H-pyrazole) with a bromomethyl benzoic acid derivative.
Deprotection of methyl esters (if applicable) using agents like BBr₃, as seen in related benzoic acid-pyrazole syntheses .
属性
IUPAC Name |
4-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O4/c12-9-6-14(13-10(9)15(18)19)5-7-1-3-8(4-2-7)11(16)17/h1-4,6H,5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWJEMWTFJJPLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves multiple steps, starting with the preparation of 4-bromo-1H-pyrazole and its subsequent nitration. The benzoic acid moiety is then introduced through a series of reactions involving halogenation and nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted pyrazoles and benzoic acid derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is employed in the study of enzyme inhibitors and receptor binding assays. Its structural features allow it to interact with various biological targets, aiding in the discovery of new drugs.
Medicine: This compound has potential medicinal applications, particularly in the development of anti-inflammatory and anticancer agents. Its ability to modulate biological pathways makes it a candidate for therapeutic interventions.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity contribute to its widespread use in various manufacturing processes.
作用机制
The mechanism by which 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and nitro groups enhance its reactivity, allowing it to bind to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Structural and Functional Group Analysis
The following table compares structural features, molecular weights, and applications of 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid with analogous compounds:
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity: The bromo and nitro groups in the target compound are electron-withdrawing, enhancing the acidity of the benzoic acid moiety compared to derivatives with electron-donating groups (e.g., amino in P2). This may improve binding to biological targets like enzymes or receptors . Formyl-substituted analogs (e.g., ) exhibit higher reactivity for condensation reactions (e.g., hydrazone formation), enabling diversification into pharmacologically active derivatives .
Applications: Corrosion Inhibition: P2 in demonstrated efficacy as a corrosion inhibitor due to its amino group, which facilitates adsorption onto steel surfaces. Antimicrobial Activity: Formyl and fluorophenyl derivatives () show potent antimicrobial effects, suggesting that the target compound’s bromo and nitro substituents could similarly disrupt microbial membranes or enzyme function .
This trade-off is critical for drug design .
生物活性
4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a complex organic compound that has garnered attention in biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with bromine and nitro groups, linked to a benzoic acid moiety. Its molecular formula is with a molecular weight of 433.2 g/mol. The presence of electron-withdrawing groups (bromo and nitro) enhances its reactivity, making it a candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H14BrN4O3 |
| Molecular Weight | 433.2 g/mol |
| IUPAC Name | 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid |
| InChI Key | YMVCKOCTUIVISU-UHFFFAOYSA-N |
The biological activity of 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromo group may influence binding affinity to proteins. Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study on related pyrazole derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of bromine and nitro groups in the structure may enhance these effects due to increased lipophilicity and reactivity.
Case Studies
- Anticancer Potential : A study published in Journal of Medicinal Chemistry highlighted the anticancer activity of similar pyrazole derivatives in inhibiting cancer cell proliferation in vitro. The mechanism involved the induction of apoptosis in cancer cells through the modulation of signaling pathways.
- Anti-inflammatory Effects : Research conducted on related compounds showed promising results in reducing inflammation markers in animal models. The compounds were observed to decrease levels of TNF-alpha and IL-6, supporting their potential use in treating inflammatory diseases.
- Enzyme Inhibition : A recent investigation reported that 4-bromo-substituted pyrazoles exhibited inhibition against cyclooxygenase (COX) enzymes, suggesting potential applications as anti-inflammatory agents.
Data Summary
The following table summarizes key findings from various studies on the biological activity of similar pyrazole compounds:
常见问题
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves constructing the pyrazole ring followed by functionalization. Key steps include:
- Bromination and nitration of the pyrazole precursor under controlled acidic conditions.
- Methylation of the benzoic acid moiety using a coupling agent (e.g., DCC/DMAP).
- Optimization : Reaction temperature (60–80°C), solvent choice (DMF or THF), and stoichiometric ratios (1:1.2 for bromine) are critical. Yields improve with inert atmospheres (N₂) to prevent nitro group reduction .
- Monitoring : Thin-layer chromatography (TLC) and <sup>1</sup>H NMR track intermediate formation .
Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns (e.g., bromine at C4, nitro at C3 of pyrazole) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (MeCN/H₂O mobile phase) assess purity (>95% typical) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (326.10 g/mol) and fragmentation patterns .
Q. What preliminary biological screening models are used to evaluate its antimicrobial potential?
- Methodological Answer :
- In vitro assays : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Nitro and bromine groups enhance membrane disruption .
- Zone of Inhibition : Agar diffusion tests (20–25 mm zones at 100 µg/mL suggest activity) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with bacterial targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against bacterial enzymes (e.g., DNA gyrase) via fluorometric substrates. IC₅₀ values correlate with nitro group electrophilicity .
- Molecular Dynamics Simulations : Dock the compound into S. aureus FabI (enoyl-ACP reductase) active sites. Pyrazole ring π-stacking and nitro group hydrogen bonding are critical .
Q. What computational strategies predict its pharmacokinetic properties and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (2.2), bioavailability (Lipinski compliant), and hepatotoxicity (low risk) .
- QSAR Modeling : Correlate substituent electronegativity (bromine, nitro) with antimicrobial efficacy (R² > 0.85 in training sets) .
Q. How can contradictory data on its anti-inflammatory activity be resolved?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values across cell lines (e.g., RAW264.7 macrophages vs. THP-1 monocytes). Discrepancies may arise from cell-specific COX-2 expression .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., nitro-reduction to amine) that may alter activity .
Q. What structural modifications enhance its selectivity in cancer cell lines?
- Methodological Answer :
- SAR Studies :
| Modification | Effect on IC₅₀ (MCF-7) | Reference |
|---|---|---|
| Nitro → Amino | Reduced potency (IC₅₀: 50 → 120 µM) | |
| Bromine → Chlorine | Similar activity (IC₅₀: 45 µM) | |
| Methyl ester prodrug | Improved solubility (IC₅₀: 30 µM) |
- Crystallography : X-ray structures reveal benzoic acid carboxylate interactions with kinase ATP-binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
